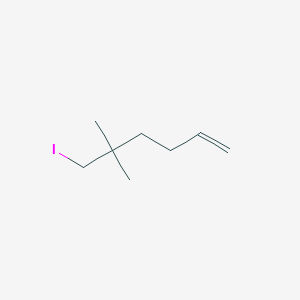
6-Iodo-5,5-dimethylhex-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Iodo-5,5-dimethylhex-1-ene is an organic compound with the molecular formula C₈H₁₅I. It is characterized by the presence of an iodine atom attached to a hexene chain, which also contains two methyl groups at the fifth carbon position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Iodo-5,5-dimethylhex-1-ene typically involves the iodination of 5,5-dimethylhex-1-ene. One common method is the addition of iodine to the double bond of 5,5-dimethylhex-1-ene in the presence of a catalyst such as silver nitrate or a similar reagent. The reaction is usually carried out in an inert solvent like dichloromethane under controlled temperature conditions to ensure the selective formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor under optimized conditions. This method ensures high yield and purity of the product while minimizing the formation of by-products. The use of advanced purification techniques such as distillation and recrystallization further enhances the quality of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
6-Iodo-5,5-dimethylhex-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Addition Reactions: The double bond in the hexene chain can participate in addition reactions with halogens, hydrogen, or other electrophiles.
Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or ketones, and reduced to form alkanes.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH), potassium cyanide (KCN), or ammonia (NH₃) in polar solvents.
Addition: Bromine (Br₂), hydrogen (H₂) with a palladium catalyst, or hydrohalic acids (HCl, HBr).
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with a nickel or palladium catalyst.
Major Products Formed
Substitution: Formation of 5,5-dimethylhex-1-ene derivatives with different functional groups.
Addition: Formation of dihalides, alkanes, or halohydrins.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of 5,5-dimethylhexane.
Applications De Recherche Scientifique
6-Iodo-5,5-dimethylhex-1-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activity and as a precursor for bioactive compounds.
Medicine: Explored for its potential use in the development of pharmaceuticals and diagnostic agents.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mécanisme D'action
The mechanism of action of 6-Iodo-5,5-dimethylhex-1-ene involves its interaction with various molecular targets depending on the type of reaction it undergoes. In substitution reactions, the iodine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In addition reactions, the double bond provides a site for electrophilic attack, leading to the formation of new bonds. The specific pathways and intermediates formed during these reactions depend on the reagents and conditions used .
Comparaison Avec Des Composés Similaires
Similar Compounds
5,5-Dimethylhex-1-ene: Lacks the iodine atom, making it less reactive in substitution reactions.
6-Bromo-5,5-dimethylhex-1-ene: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and reaction conditions.
5,5-Dimethylhexane: Saturated hydrocarbon with no double bond or halogen, resulting in different chemical behavior.
Uniqueness
6-Iodo-5,5-dimethylhex-1-ene is unique due to the presence of both an iodine atom and a double bond in its structure. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry and industrial applications .
Propriétés
Numéro CAS |
77400-57-8 |
|---|---|
Formule moléculaire |
C8H15I |
Poids moléculaire |
238.11 g/mol |
Nom IUPAC |
6-iodo-5,5-dimethylhex-1-ene |
InChI |
InChI=1S/C8H15I/c1-4-5-6-8(2,3)7-9/h4H,1,5-7H2,2-3H3 |
Clé InChI |
RQVHXKDIEMPANY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CCC=C)CI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


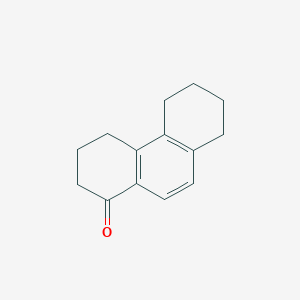
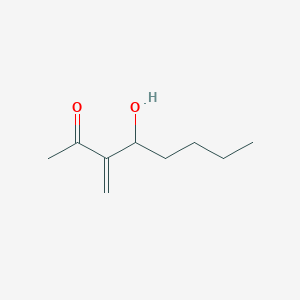
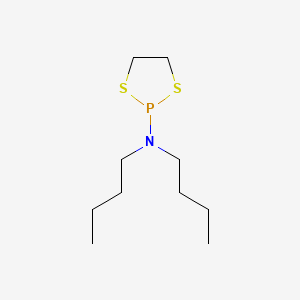


![Tris[(6,6-dimethylbicyclo[3.1.1]heptan-2-yl)methyl]alumane](/img/structure/B14453640.png)
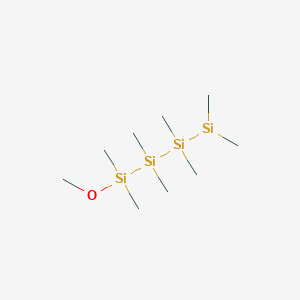
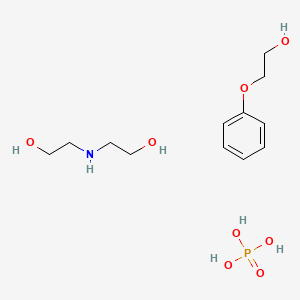
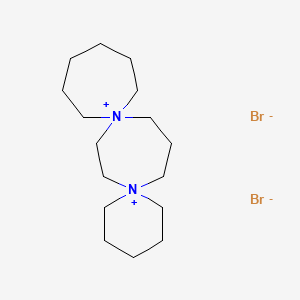
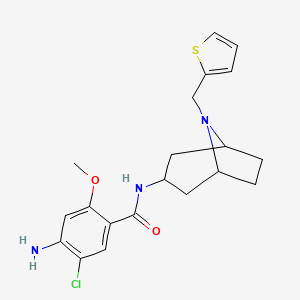


![2,2'-{[2-(4-Butoxyanilino)-2-oxoethyl]azanediyl}diacetic acid](/img/structure/B14453675.png)
![4-[(E)-(3-Methylphenyl)diazenyl]-3,5-diphenyl-1,2-oxazole](/img/structure/B14453699.png)
